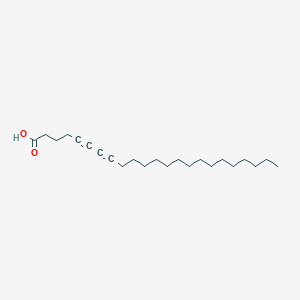![molecular formula C17H19ClO6 B13814029 7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione CAS No. 17793-63-4](/img/structure/B13814029.png)
7-Chloro-2',4,6-trimethoxy-6'-methylspiro[benzofuran-2(3H),1'-cyclohexane]-3,4'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione involves several steps. One common method includes the reaction of 7-chloro-2’,4,6-trimethoxy-6’-methylbenzofuran with cyclohexane-1,3-dione under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the spiro compound . Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione has been explored for various scientific research applications:
Chemistry: It serves as a precursor for synthesizing other complex organic molecules.
Biology: Studies have investigated its potential as an antifungal agent, similar to griseofulvin.
Medicine: Research is ongoing to explore its potential therapeutic effects, including antifungal and anticancer activities.
Mechanism of Action
The mechanism of action of 7-Chloro-2’,4,6-trimethoxy-6’-methylspiro[benzofuran-2(3H),1’-cyclohexane]-3,4’-dione is believed to be similar to that of griseofulvin. It interferes with the function of microtubules, inhibiting cell division in fungi and potentially other organisms. This disruption of microtubule function leads to the inhibition of fungal growth and replication .
Comparison with Similar Compounds
Similar compounds include other derivatives of griseofulvin, such as:
- 7-Chloro-2’,4,6-trimethoxy-6’-methyl-5-nitro-3H-spiro[benzofuran-2,1’-cyclohex 2ene]-3,4’-dione
- 7-Chloro-4’-hydroxy-2’,4,6-trimethoxy-6’-methyl-3H-spiro[benzofuran-2,1’-cyclohexane]-3-one
These compounds share structural similarities but differ in their functional groups, which can lead to variations in their biological activities and applications
Properties
CAS No. |
17793-63-4 |
|---|---|
Molecular Formula |
C17H19ClO6 |
Molecular Weight |
354.8 g/mol |
IUPAC Name |
7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohexane]-1',3-dione |
InChI |
InChI=1S/C17H19ClO6/c1-8-5-9(19)6-12(23-4)17(8)16(20)13-10(21-2)7-11(22-3)14(18)15(13)24-17/h7-8,12H,5-6H2,1-4H3 |
InChI Key |
IIUZTXTZRGLYTI-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CC(C12C(=O)C3=C(O2)C(=C(C=C3OC)OC)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(3-(131I)iodanylphenyl)methyl]guanidine;sulfuric acid](/img/structure/B13813948.png)
![5-Bromo-2-[(3-methyl-4-nitrobenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13813955.png)
![2-[(Aminoiminomethyl)amino]-5-methyl-4-thiazole carboxylic acid](/img/structure/B13813964.png)
![ethyl 3-ethoxycarbonyloxy-2-[1-(4-methylphenyl)sulfinylcyclopropyl]pyrrolidine-1-carboxylate](/img/structure/B13813972.png)
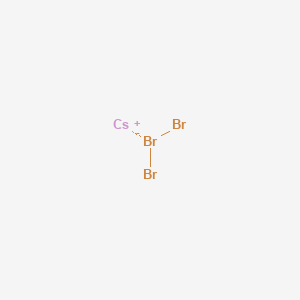
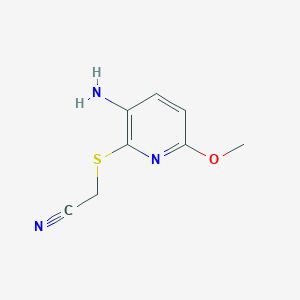
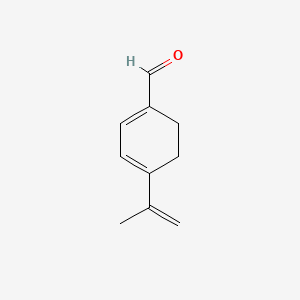
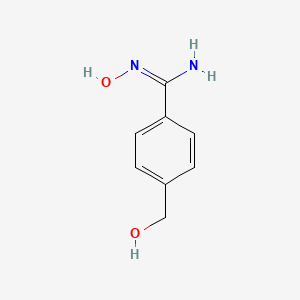
![5-Bromo-2-[[[[4-(hexyloxy)benzoyl]amino]thioxomethyl]amino]-benzoic acid](/img/structure/B13814014.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(3,4-dimethylphenoxy)acetamide](/img/structure/B13814017.png)
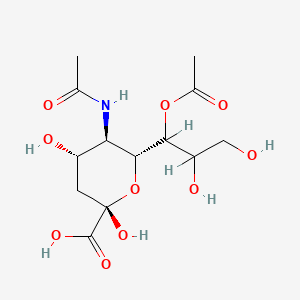
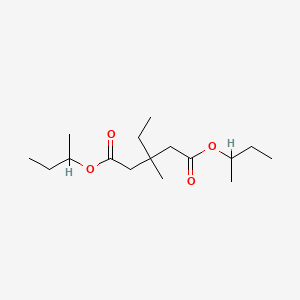
![Acetamide,N-methyl-N-[(2R,3R,3aS,4S,6aS)-2,3,3a,6a-tetrahydro-2,4-methano-4H-furo[3,2-b]pyrrol-3-yl]-](/img/structure/B13814032.png)
